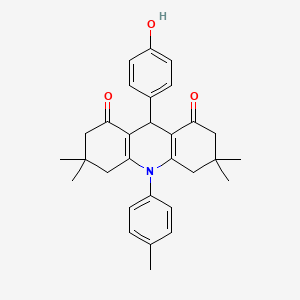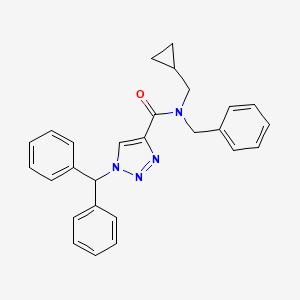
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide, also known as CQH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields, including medicine and agriculture. CQH belongs to the class of hydrazide derivatives, which have shown promising biological activities such as anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various cellular pathways such as the PI3K/Akt/mTOR pathway and the NF-kB pathway. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been found to induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been found to have various biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been shown to induce DNA damage and inhibit cell proliferation. Inflammatory cytokines such as TNF-α and IL-6 are also inhibited by 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide, leading to a reduction in inflammation. In agriculture, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been found to inhibit the growth of weeds by interfering with their metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide in lab experiments is its high potency and selectivity towards cancer cells, making it a potential candidate for cancer therapy. However, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide also has some limitations such as its low solubility in water, which can affect its bioavailability. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide. One potential direction is to investigate its potential as a combination therapy with other anticancer agents. Another direction is to study its effects on different types of cancer cells to determine its specificity and selectivity. In agriculture, further research can be conducted to optimize the formulation and delivery of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide as a herbicide. Overall, the potential applications of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide in various fields make it an exciting area of research for future studies.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide involves the reaction between 4-chlorobenzaldehyde, indole-3-carboxaldehyde, and 4-quinolinecarboxylic acid hydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific fields. In medicine, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has shown promising results as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in cancer cells. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
In agriculture, 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. 2-(4-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-4-quinolinecarbohydrazide has also been shown to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O/c26-18-11-9-16(10-12-18)24-13-21(20-6-2-4-8-23(20)29-24)25(31)30-28-15-17-14-27-22-7-3-1-5-19(17)22/h1-15,27H,(H,30,31)/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXRHVSEGOJXQB-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclohexyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5975726.png)
![2-[4-(4-fluorobenzyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5975739.png)
![1-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropanecarboxamide](/img/structure/B5975747.png)

![N-{[1-(dimethylamino)cyclohexyl]methyl}-1'-methyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B5975765.png)
![5-(4-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B5975774.png)
![2-(3,5-dichlorophenyl)-8-(3-hydroxypropyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5975780.png)
![1-[3-(1H-pyrazol-1-yl)benzyl]-N-[4-(1H-pyrazol-5-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975784.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-3-(2-oxo-1-pyrrolidinyl)propanamide](/img/structure/B5975790.png)

![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-3-ethoxybenzohydrazide](/img/structure/B5975816.png)
![N-({1-[2-(1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}methyl)-1H-indole-2-carboxamide](/img/structure/B5975820.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5975821.png)